

Technical Guide: Physicochemical Properties of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-ethylbenzoic acid

Cat. No.: B1278589

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **4-Bromo-2-ethylbenzoic acid**. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, standard experimental protocols for the characterization of key physical parameters.

Chemical Identity

| Identifier | Value | Source |
|-------------------|---|---|
| IUPAC Name | 4-bromo-2-ethylbenzoic acid | [1] |
| CAS Number | 644984-78-1 | [1] [2] |
| Molecular Formula | C ₉ H ₉ BrO ₂ | [1] [2] |
| Molecular Weight | 229.07 g/mol | [1] |
| Canonical SMILES | CCC1=C(C=CC(=C1)Br)C(=O) O | [1] |
| InChI Key | QICLMFOLSIPOD- UHFFFAOYSA-N | [1] [2] |
| Physical Form | Crystalline Solid | [2] [3] |
| Purity | Typically available at 95% or 98% purity from commercial suppliers. | [2] [3] |

Physical Properties

Experimental data for several key physical properties of **4-Bromo-2-ethylbenzoic acid** are not readily available in the reviewed literature. The following table includes predicted values from computational models and indicates where experimental data is currently lacking.

| Property | Value | Method | Source |
|------------------------------|--------------------|--------------|---------------------|
| Melting Point | Data not available | Experimental | |
| Boiling Point | Data not available | Experimental | [4] |
| Density | Data not available | Experimental | |
| Solubility | Data not available | Experimental | |
| pKa | Data not available | Experimental | |
| XLogP3-AA | 2.9 | Predicted | [1] |
| Hydrogen Bond Donor Count | 1 | Predicted | [1] |
| Hydrogen Bond Acceptor Count | 2 | Predicted | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a crystalline organic acid like **4-Bromo-2-ethylbenzoic acid**.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.

Methodology:

- Sample Preparation: A small amount of the crystalline **4-Bromo-2-ethylbenzoic acid** is finely ground and packed into a capillary tube, which is sealed at one end.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate

(e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Profile

The solubility of **4-Bromo-2-ethylbenzoic acid** in various solvents can be determined through systematic qualitative analysis.

Methodology:

- Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, dichloromethane), and aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).
- Procedure: A small, measured amount of **4-Bromo-2-ethylbenzoic acid** (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
- Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each solvent. Solubility in acidic or basic solutions provides insight into the compound's acidic nature.

Acid Dissociation Constant (pKa) Determination

The pKa is a quantitative measure of the strength of an acid in solution.

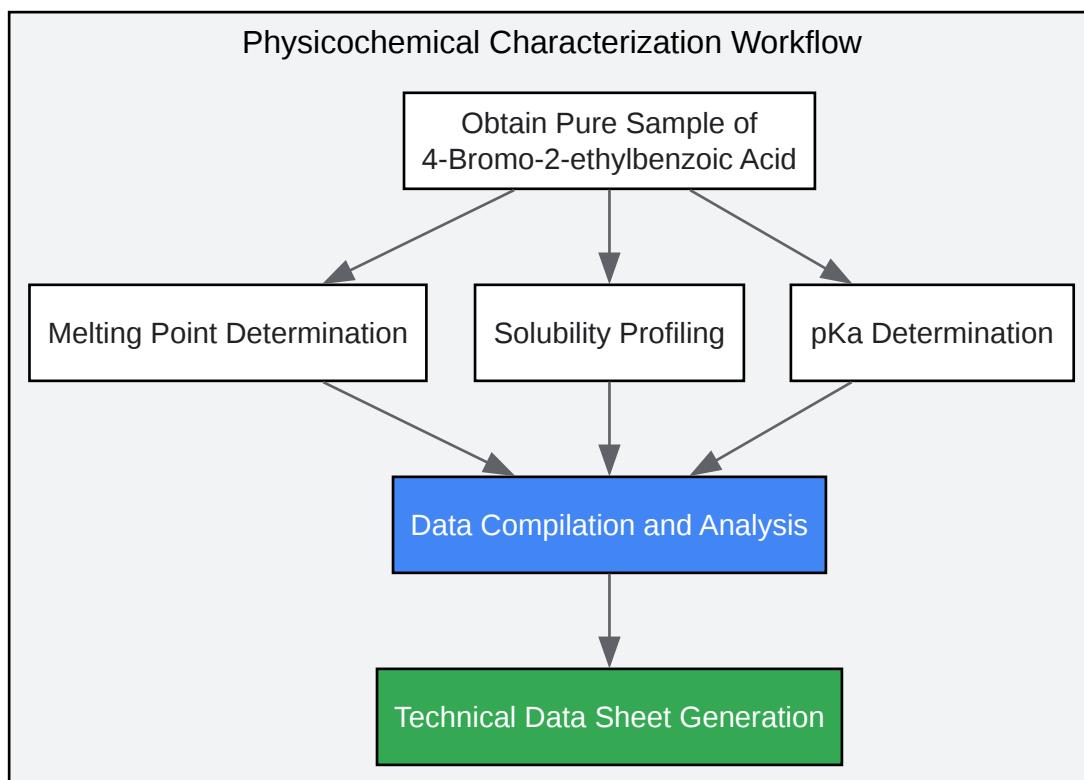
Methodology:

- Titration: A standard method for pKa determination is potentiometric titration. A weighed amount of **4-Bromo-2-ethylbenzoic acid** is dissolved in a suitable solvent (often a water-alcohol mixture for compounds with limited water solubility).

- Apparatus: A pH meter with a calibrated electrode and a burette are used.
- Procedure: The solution of the acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of **4-Bromo-2-ethylbenzoic acid**.



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